molecular formula C15H12Cl2N2OS B103441 N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine CAS No. 16763-13-6

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine

Cat. No. B103441
CAS RN: 16763-13-6
M. Wt: 339.2 g/mol
InChI Key: BQFYLIIPXKXSSB-UHFFFAOYSA-N
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Description

The compound "N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine" is a chemical entity that appears to be related to various research areas, including synthetic organic chemistry and medicinal chemistry. The structure suggests the presence of a benzothiazole moiety, which is a common scaffold in many biologically active compounds, and dichlorophenyl and methoxy groups, which may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves the formation of the benzothiazole ring followed by functionalization at various positions. For instance, the synthesis of N-methoxy-9-methyl-9H-purin-6-amines involves N-methylation and displacement reactions . Similarly, the synthesis of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives includes the attachment of various substituents to the benzyl moiety . Although these methods do not directly describe the synthesis of the compound , they provide insight into possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by NMR and mass spectrometry . Similarly, the crystal structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was determined by X-ray diffraction . These studies highlight the importance of structural analysis in confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can vary significantly depending on the substituents present. For instance, N-methoxy-9-methyl-9H-purin-6-amines with strongly electronegative substituents showed limited reactivity under alkylation conditions . This suggests that the electron-withdrawing dichlorophenyl group in the compound of interest may also influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the electronic properties and intermolecular interactions of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine were studied using Hirshfeld surface analysis and theoretical calculations . These analyses can provide valuable information about the stability, solubility, and potential biological activity of the compound.

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and precautions that need to be taken while handling it.


Future Directions

This would involve discussing potential future research directions. For a drug, this could include potential new therapeutic applications. For a chemical compound, this could include potential new reactions it could be used in.


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properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-20-11-4-5-13-14(7-11)21-15(19-13)18-8-9-2-3-10(16)6-12(9)17/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFYLIIPXKXSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366627
Record name N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine

CAS RN

16763-13-6
Record name N-[(2,4-Dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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